3-Acetyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33940. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHPTIGHEWEXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147917 | |

| Record name | Acetopropyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Acetopropyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1071-73-4 | |

| Record name | 5-Hydroxy-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetopropyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetopropyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxypentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-1-propanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

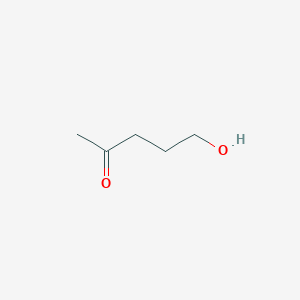

3-Acetyl-1-propanol, systematically known as 5-hydroxy-2-pentanone, is a bifunctional organic compound featuring both a ketone and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis and an intermediate in various industrial applications, including the production of pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological systems.

Chemical Structure and Identification

This compound is a five-carbon chain with a carbonyl group at the second position and a hydroxyl group at the fifth position.

| Identifier | Value |

| IUPAC Name | 5-hydroxypentan-2-one |

| Synonyms | This compound, γ-Acetylpropanol, Acetopropyl alcohol |

| CAS Number | 1071-73-4[1][2][3] |

| Molecular Formula | C₅H₁₀O₂[1][3] |

| Molecular Weight | 102.13 g/mol [1][3] |

| SMILES | CC(=O)CCCO[3] |

| InChI Key | JSHPTIGHEWEXRW-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 144-145 °C at 100 mmHg | [3][5] |

| Melting Point | Not available | [5] |

| Density | 1.007 g/mL at 25 °C | [3][5] |

| Refractive Index | 1.4372 at 20 °C | [5] |

| Solubility | Miscible with water, ethanol, and ether | [4][6] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

1. From γ-Butyrolactone and Acetic Acid

This method involves the reaction of γ-butyrolactone with acetic acid at high temperatures in the presence of a catalyst.[4]

-

Materials: γ-Butyrolactone, acetic acid, suitable catalyst (e.g., a solid acid catalyst).

-

Apparatus: High-temperature reactor, distillation setup.

-

Procedure:

-

Charge the high-temperature reactor with γ-butyrolactone, acetic acid, and the catalyst.

-

Heat the mixture to 350-390 °C.[4]

-

Maintain the reaction under constant stirring for a specified duration.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

2. Hydrogenolysis of 2-Methylfuran

This method involves the catalytic hydrogenolysis of 2-methylfuran in an acidic aqueous solution.[4]

-

Materials: 2-Methylfuran, palladium chloride catalyst, acidic aqueous solution (e.g., dilute HCl), hydrogen gas.

-

Apparatus: High-pressure reactor (autoclave), magnetic stirrer, temperature controller, distillation setup.

-

Procedure:

-

In a high-pressure reactor, dissolve 2-methylfuran in the acidic aqueous solution.

-

Add the palladium chloride catalyst to the solution.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 0.049-0.245 MPa.[4]

-

Maintain the reaction temperature between 16-34 °C with continuous stirring.[4]

-

Monitor the reaction progress by analyzing aliquots.

-

Once the reaction is complete, depressurize the reactor and filter to remove the catalyst.

-

The crude product is purified by distillation under reduced pressure to obtain this compound.[4]

-

Purification by Fractional Distillation

Due to its relatively high boiling point, fractional distillation under reduced pressure is the preferred method for purifying this compound.

-

Apparatus: Round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flask, vacuum pump, heating mantle, and thermometer.

-

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the round-bottom flask with boiling chips.

-

Apply a vacuum to the system.

-

Gently heat the flask using a heating mantle.

-

Slowly increase the temperature to allow for the separation of lower-boiling impurities.

-

Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 144-145 °C at 100 mmHg).[3][5]

-

Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

-

Biological Role and Metabolism

This compound serves as a substrate for alcohol dehydrogenase (ADH), an enzyme crucial for the metabolism of alcohols.[2] In this reaction, the primary alcohol group of this compound is oxidized to an aldehyde, with the concomitant reduction of NAD⁺ to NADH.

As a ketone-containing molecule, this compound is related to the broader class of ketone bodies, which are critical signaling molecules in cellular metabolism. Ketone bodies like β-hydroxybutyrate can influence gene expression by inhibiting histone deacetylases (HDACs) and can modulate cellular signaling through G-protein coupled receptors. While specific signaling pathways for this compound have not been elucidated, its structure suggests potential involvement in metabolic regulation.

Enzymatic Assay with Alcohol Dehydrogenase

The activity of ADH can be assayed using this compound as a substrate by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

-

Materials: this compound solution, alcohol dehydrogenase, NAD⁺ solution, buffer solution (e.g., sodium pyrophosphate buffer, pH 8.8), spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing the buffer, NAD⁺ solution, and this compound solution in a cuvette.

-

Initiate the reaction by adding a specific amount of alcohol dehydrogenase.

-

Immediately place the cuvette in a spectrophotometer and record the absorbance at 340 nm over time.

-

The rate of increase in absorbance is proportional to the enzyme activity.

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the antimalarial drug chloroquine. Its bifunctional nature allows for sequential chemical modifications to build the complex side chain of the chloroquine molecule.

Conclusion

This compound is a valuable chemical compound with a unique combination of functional groups that make it an important intermediate in organic synthesis and drug development. A thorough understanding of its chemical and physical properties, as well as its synthesis and biological interactions, is essential for its effective and safe utilization in research and industrial applications.

References

- 1. This compound | 1071-73-4 | FA04138 | Biosynth [biosynth.com]

- 2. This compound | 1071-73-4 [chemicalbook.com]

- 3. 5-羟基-2-戊酮 Mixture of monomer and dimer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Hydroxy-2-pentanone [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Physical Characteristics of 5-Hydroxy-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 5-hydroxy-2-pentanone (CAS No. 1071-73-4), a valuable intermediate in the pharmaceutical and chemical industries. This document is intended to serve as a reliable reference for laboratory and development work, presenting key data in a structured format, detailing experimental methodologies, and illustrating procedural workflows.

Core Physical and Chemical Properties

5-Hydroxy-2-pentanone, also known as 3-acetyl-1-propanol, is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1] This structure dictates its physical properties, such as its solubility in both water and organic solvents.[1][2] It typically presents as a clear, colorless liquid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical characteristics of 5-hydroxy-2-pentanone, compiled from various sources. It is important to note that some commercial preparations exist as a mixture of the monomer and its dimer.[3]

| Physical Characteristic | Value | Notes and Citations |

| Molecular Formula | C₅H₁₀O₂ | [1][2][4] |

| Molecular Weight | 102.13 g/mol | [1][2][4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | ~209 °C | At standard pressure (760 mmHg).[5] |

| 144-145 °C | At reduced pressure (100 mmHg).[2][6] | |

| 118 °C | At reduced pressure (33 mmHg). | |

| Melting Point | 2.5 °C | This is an estimated value.[2] Another source indicates not applicable.[6] |

| Density | 1.007 g/mL | At 25 °C.[2][4] |

| 1.01586 g/cm³ | At 0 °C.[1] | |

| Refractive Index (n_D²⁰) | 1.437 | [2] |

| 1.44146 | At 16 °C.[1] | |

| Solubility | Very soluble in water; soluble in ethanol and ether. | [1][2] |

| Flash Point | 93 °C (199.4 °F) | Closed cup.[4] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical characteristics outlined above. These protocols are based on standard laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation: Place a measured volume of 5-hydroxy-2-pentanone and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: For determinations not conducted at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a pressure-temperature nomograph.

Determination of Melting Point

As 5-hydroxy-2-pentanone is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle heating.

Methodology: Capillary Tube Method

-

Sample Preparation: A small sample of 5-hydroxy-2-pentanone is introduced into a capillary tube and then frozen.

-

Apparatus: A melting point apparatus is used, which consists of a heated block with a thermometer and a viewing lens.

-

Procedure: The capillary tube containing the solid sample is placed in the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer, a glass flask with a precise volume, is used.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with 5-hydroxy-2-pentanone, and its mass is measured again.

-

The mass of the liquid is determined by subtraction.

-

The volume of the pycnometer is known.

-

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is a common instrument for this measurement.

-

Procedure:

-

A few drops of 5-hydroxy-2-pentanone are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

-

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the physical characteristics of a liquid sample like 5-hydroxy-2-pentanone.

Caption: Workflow for determining the physical properties of 5-hydroxy-2-pentanone.

References

- 1. 5-Hydroxy-2-pentanone(1071-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 5-Hydroxy-2-pentanone (mixture of monomer and dimer) 96.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. 5-hydroxy-2-pentanone [stenutz.eu]

- 6. chemsynthesis.com [chemsynthesis.com]

γ-acetylpropanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Acetylpropanol, also known as 5-hydroxy-2-pentanone, is a bifunctional organic compound featuring both a ketone and a primary alcohol. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies. With its utility as a key intermediate in the synthesis of vital compounds such as vitamin B1 and antimalarial drugs, a thorough understanding of γ-acetylpropanol is crucial for professionals in chemical synthesis and drug development. This document details experimental protocols and presents data in a structured format to facilitate research and application.

Chemical and Physical Properties

γ-Acetylpropanol is a colorless liquid at room temperature. Its bifunctional nature, containing both a carbonyl group and a hydroxyl group, dictates its chemical reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 1071-73-4 | [1] |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [1] |

| Boiling Point | 209 °C at 760 mmHg | |

| Density | 1.007 g/mL at 25 °C | |

| Solubility | Miscible with water, soluble in ethanol and ether | |

| Synonyms | 5-Hydroxy-2-pentanone, 3-Acetyl-1-propanol, Acetopropyl alcohol | [1] |

Synthesis of γ-Acetylpropanol

The primary industrial synthesis of γ-acetylpropanol involves the acid-catalyzed ring-opening of 2-methylfuran. This method is favored for its relatively low cost and environmentally friendly process.

Experimental Protocol: Ring-Opening of 2-Methylfuran

This protocol is based on a patented method for the preparation of γ-acetylpropanol.[2]

Materials:

-

2-Methylfuran

-

Water

-

Concentrated Hydrochloric Acid

-

Palladium on Carbon (Pd/C) catalyst

-

Nitrogen gas

-

Hydrogen gas

-

Reactor vessel equipped with heating, cooling, and stirring capabilities

-

Pressure filter press

Procedure:

-

Charge the reactor with 200 kg of 2-methylfuran, 200 kg of water, 2 kg of concentrated hydrochloric acid, and 5 kg of palladium on carbon catalyst.

-

Purge the reactor with nitrogen gas to remove any residual air.

-

Subsequently, purge the reactor with hydrogen gas.

-

Maintain the reaction temperature between 25-30 °C while continuously feeding hydrogen gas into the reactor.

-

The reaction is complete when hydrogen uptake ceases.

-

Upon completion, stop the heating and cool the reactor.

-

Remove the palladium on carbon catalyst from the reaction mixture using a pressure filter press.

-

Neutralize the filtrate and remove the resulting salt by filtration.

-

The resulting solution contains γ-acetylpropanol, which can be further purified by distillation.

References

A Comprehensive Technical Guide to the Solubility of 3-Acetyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-propanol (CAS No. 1071-73-4), also known as 5-hydroxy-2-pentanone, is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group. This unique structure imparts upon it a versatile solubility profile, making it a valuable intermediate and solvent in various chemical and pharmaceutical applications. This guide provides a detailed overview of the solubility of this compound in water and a range of common organic solvents, based on available data.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a moderately polar carbonyl (C=O) group. It also has a nonpolar hydrocarbon backbone. The interplay of these features dictates its solubility in different media.

Solubility Profile of this compound

Based on available literature, this compound exhibits high solubility in polar protic and polar aprotic solvents, and is also miscible with some less polar solvents like ether.

Quantitative Solubility Data

| Solvent | Classification | Solubility | Citation |

| Water | Polar Protic | Miscible[1] | [1] |

| Ethanol | Polar Protic | Miscible[1] | [1] |

| Diethyl Ether | Moderately Polar | Miscible[1] | [1] |

One source provides an estimated water solubility of 1e+006 mg/L, which supports the classification of "miscible" as it indicates complete solubility at any proportion.

Experimental Protocol for Determining Liquid-Liquid Miscibility

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the literature, a general and widely accepted method for assessing the miscibility of two liquids is the visual miscibility test. This method is straightforward and provides a qualitative assessment of solubility.

Objective: To determine if this compound is miscible with a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

A set of clear glass test tubes or vials with stoppers

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and the solvent to the desired experimental temperature.

-

Initial Miscibility Screening: In a test tube, add equal volumes (e.g., 2 mL each) of this compound and the solvent.

-

Mixing: Stopper the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed and observe.

-

Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface, the two liquids are miscible under these conditions.

-

Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears homogeneous but becomes cloudy or separates upon standing, the liquids are partially miscible.

-

-

Varying Proportions: To confirm complete miscibility, the experiment should be repeated with varying proportions of the two liquids (e.g., 1:3 and 3:1 ratios of this compound to solvent). The absence of phase separation at all proportions confirms miscibility.

-

Data Recording: Record the observations for each solvent, noting whether the mixture is miscible, immiscible, or partially miscible at the specified temperature.

Logical Relationships in Solubility

The solubility of this compound can be understood through its molecular structure and the resulting intermolecular forces. The following diagram illustrates the logical relationship between the functional groups of this compound and its interaction with different types of solvents.

Caption: Logical flow of this compound's solubility.

Conclusion

This compound is a versatile compound with a high affinity for polar solvents, as evidenced by its miscibility with water and ethanol. Its solubility in a broader range of organic solvents can be inferred from its molecular structure, which contains both polar and nonpolar regions. While extensive quantitative solubility data is not currently available, the provided qualitative information and general experimental protocols offer a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to establish a comprehensive quantitative solubility profile of this compound in a wider array of organic solvents.

References

Spectroscopic Profile of 3-Acetyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Acetyl-1-propanol, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | Triplet | 2H | -CH₂-OH |

| 2.75 | Triplet | 2H | -C(=O)-CH₂- |

| 2.15 | Singlet | 3H | -C(=O)-CH₃ |

| 1.85 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| 1.55 (variable) | Singlet (broad) | 1H | -OH |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 209.0 | C=O |

| 61.5 | -CH₂-OH |

| 43.0 | -C(=O)-CH₂- |

| 30.0 | -C(=O)-CH₃ |

| 28.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 2940 | Medium | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1050 | Medium | C-O stretch (primary alcohol) |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2][3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2][4][5]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.[1]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[2][3][5]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[1]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[1]

-

Acquire the spectrum using appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2][4][6]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[8]

-

Place one to two drops of neat this compound onto the center of one salt plate.[8][9]

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.[8] Avoid introducing air bubbles.

-

Wipe any excess liquid from the edges of the plates.

Instrumental Analysis:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[8]

-

Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Collect the sample spectrum.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

An In-depth Technical Guide to the Safe Handling, Storage, and Management of 3-Acetyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and emergency management of 3-Acetyl-1-propanol (CAS No. 1071-73-4), a versatile bifunctional compound used in various industrial and research applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the use of this chemical.

Chemical and Physical Properties

This compound, also known as 5-hydroxy-2-pentanone, is a colorless to light yellow liquid with a slightly sweet, fruity odor.[1] It is a bifunctional molecule containing both a ketone and a hydroxyl group, which contributes to its miscibility with water and other organic solvents like ethanol and ether.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10O2 | [1][2][4][5] |

| Molecular Weight | 102.13 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Odor | Slightly sweet, fruity | [1] |

| Boiling Point | Approx. 181°C (357.8°F) | [1] |

| 144-145 °C / 100 mmHg | [7] | |

| Flash Point | Approx. 62°C (143.6°F) | [1] |

| 200 °F (93.3 °C) | [7] | |

| Density | Approx. 0.975 g/cm³ | [1] |

| 1.007 g/mL at 25 °C | [7][8] | |

| Solubility | Miscible with water | [1][2] |

| Vapor Pressure | 0.44 kPa @ 25°C | [1] |

| Auto-ignition Temperature | Approx. 330°C | [1] |

| CAS Number | 1071-73-4 | [1][6][7] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause serious eye irritation.[1] It is important to be aware of its hazard classifications as summarized in Table 2.

Table 2: Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor |

| Combustible Liquid | - | H227: Combustible liquid |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Toxicological Data

Toxicological data for this compound is limited. The available acute toxicity data is presented in Table 3. It is important to note that detailed experimental protocols for these toxicological studies are not publicly available; however, such studies are typically conducted following standardized guidelines from regulatory bodies. No evidence of carcinogenic or reproductive effects has been reported.[1]

Table 3: Acute Toxicity of this compound

| Route | Species | Value | Remarks | Source |

| Oral | Rat | LD50: >2000 mg/kg (estimated) | - | [1] |

| Oral | Rat | LD50: 6400 mg/kg | Behavioral: Somnolence (general depressed activity) | [6][7] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.

Caption: General workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves before use.[1][6]

-

Skin and Body Protection: A long-sleeved laboratory coat should be worn.[1] For larger quantities or when splashing is possible, additional protective clothing may be necessary.

-

Respiratory Protection: Use in a well-ventilated area.[1] If ventilation is inadequate or vapors are generated, use an approved respirator.

Storage Requirements

Proper storage of this compound is critical due to its flammable nature. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[1][6]

Caption: Logical relationships for the proper storage of this compound.

Key Storage Guidelines:

-

Store in a designated flammable liquid storage cabinet.[9][10] These cabinets should be labeled "Flammable - Keep Fire Away".[10]

-

Keep containers tightly closed to prevent the escape of vapors.[1][6]

-

Avoid storage in standard refrigerators; only use explosion-proof or flammable material-rated refrigerators.[10][11]

-

Do not store with incompatible materials, particularly strong oxidizing agents.[1]

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is necessary.

Caption: Workflow for emergency procedures involving this compound.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1][6]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms develop.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[12] Hazardous decomposition products include carbon monoxide and carbon dioxide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways.[6]

This guide is intended to provide essential information for the safe use of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety program. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

- 1. aozunasia.com [aozunasia.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1071-73-4 | Benchchem [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 1071-73-4 | FA04138 | Biosynth [biosynth.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 1071-73-4 [chemicalbook.com]

- 8. CAS No.1071-73-4,this compound Suppliers,MSDS download [lookchem.com]

- 9. Flammable Liquids Storage Guidelines | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 10. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]

- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Thermochemical Properties of 5-Hydroxy-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical properties of 5-hydroxy-2-pentanone (CAS 1071-73-4), a molecule of interest in various chemical and pharmaceutical contexts. Due to a scarcity of comprehensive experimental data in publicly accessible literature, this document combines the available experimental values with a discussion of established computational and experimental methodologies for determining the thermochemical characteristics of hydroxy ketones. This guide aims to be a valuable resource for professionals requiring thermochemical data for reaction modeling, process design, and drug development.

Introduction

5-Hydroxy-2-pentanone, also known as γ-acetylpropanol, is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group.[1][2] This structure allows for interesting chemical reactivity, including intramolecular cyclization to form a cyclic hemiacetal, 2-methyl-tetrahydro-2-furanol. Understanding the thermochemical properties of 5-hydroxy-2-pentanone is crucial for predicting its behavior in chemical reactions, assessing its stability, and for the design of synthetic routes and manufacturing processes.

This document summarizes the currently available quantitative thermochemical data for 5-hydroxy-2-pentanone. It also outlines the standard experimental and computational protocols that can be employed to determine a more complete thermochemical profile of this and similar molecules.

Physicochemical and Thermochemical Data

Table 1: Physicochemical Properties of 5-Hydroxy-2-pentanone

| Property | Value | Source |

| Molecular Formula | C5H10O2 | [1][3][4] |

| Molecular Weight | 102.13 g/mol | [3] |

| Density | 1.007 g/mL at 25 °C | [5] |

| Boiling Point | 144-145 °C at 100 mmHg | [5] |

| Refractive Index | n20/D 1.437 | [5] |

| Flash Point | 93 °C (closed cup) | |

| Solubility | Miscible with water, soluble in ethanol and ether | [5] |

Table 2: Thermochemical Data for 5-Hydroxy-2-pentanone

| Property | Value | Units | Method | Reference |

| Enthalpy of Reaction (ΔrH°) for 2-Furanol, tetrahydro-2-methyl- = 2-Pentanone, 5-hydroxy- | 3 | kJ/mol | Equilibrium Constant (Eqk) | [6] |

Methodologies for Thermochemical Characterization

A comprehensive understanding of the thermochemical properties of 5-hydroxy-2-pentanone would require a combination of experimental and computational methods.

Experimental Protocols

3.1.1. Calorimetry

Calorimetry is the primary experimental technique for determining heats of reaction and heat capacities.

-

Combustion Calorimetry: This method is used to determine the standard enthalpy of formation (ΔfH°). A precisely weighed sample of 5-hydroxy-2-pentanone would be completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured, and from this, the standard enthalpy of combustion is calculated. Using Hess's law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound can be determined.

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat capacity (Cp) of 5-hydroxy-2-pentanone as a function of temperature. A small, sealed sample is heated at a controlled rate, and the heat flow required to maintain this rate is compared to that of an empty reference pan. This allows for the determination of the heat capacity. DSC can also be used to measure the enthalpy of phase transitions, such as melting and boiling.

3.1.2. Mass Spectrometry

Tandem mass spectrometry can be used in the "kinetic method" to determine gas-phase acidities and basicities.[7] This technique involves the competitive dissociation of proton-bound dimers, and the ratio of the fragment ions can be related to the relative proton affinities of the two monomers.[7]

Computational Protocols

Computational chemistry provides a powerful tool for estimating thermochemical properties, especially when experimental data is scarce.[8][9]

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum chemical methods, such as G3 or CBS-APNO, can be used to calculate the gas-phase enthalpy of formation.[8][10][11] These methods involve calculating the electronic energy of the molecule and then applying corrections for zero-point vibrational energy and thermal effects to obtain the enthalpy. The reliability of these methods has been demonstrated for similar molecules.[10][11]

-

Statistical Thermodynamics: Once the molecular properties (vibrational frequencies, rotational constants) are calculated using quantum chemical methods, statistical thermodynamics can be used to calculate other thermochemical properties like entropy (S°) and heat capacity (Cp).

Visualizations

Ring-Chain Tautomerism

5-Hydroxy-2-pentanone exists in equilibrium with its cyclic hemiacetal form, 2-methyl-tetrahydro-2-furanol.[6] This tautomerization is a key aspect of its chemistry.

Caption: Ring-chain tautomerism of 5-hydroxy-2-pentanone.

Generalized Experimental Workflow for Enthalpy of Formation

The following diagram illustrates a generalized workflow for the experimental determination of the standard enthalpy of formation using combustion calorimetry.

Caption: Workflow for determining enthalpy of formation.

Conclusion

While a complete set of experimentally determined thermochemical data for 5-hydroxy-2-pentanone is not currently available in the public domain, this guide provides the known values and outlines the standard methodologies for a more comprehensive characterization. The provided physicochemical data and the enthalpy of its ring-chain tautomerism serve as a starting point for researchers. For more detailed thermochemical information, a combination of the described experimental and computational methods is recommended. The workflows and diagrams presented here offer a roadmap for such investigations, which will be critical for the effective application of 5-hydroxy-2-pentanone in research and industry.

References

- 1. 2-Pentanone, 5-hydroxy- [webbook.nist.gov]

- 2. 2-Pentanone, 5-hydroxy- [webbook.nist.gov]

- 3. 5-Hydroxy-2-pentanone | C5H10O2 | CID 14066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. 5-Hydroxy-2-pentanone [chembk.com]

- 6. 2-Pentanone, 5-hydroxy- [webbook.nist.gov]

- 7. cris.vtt.fi [cris.vtt.fi]

- 8. Thermochemical Studies of Small Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

The Discovery and Synthetic History of γ-Acetylpropanol: A Technical Guide

Abstract

γ-Acetylpropanol (also known as 5-hydroxy-2-pentanone or 3-acetyl-1-propanol) is a versatile bifunctional molecule with applications in the synthesis of pharmaceuticals, polymers, and other valuable chemicals.[1] Its history is intertwined with the development of organic synthesis, evolving from early explorations of ketone and alcohol chemistry to modern catalytic methods focused on biomass valorization. This technical guide provides an in-depth overview of the discovery and history of γ-acetylpropanol, detailing key synthetic methodologies, experimental protocols, and relevant physicochemical data. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

γ-Acetylpropanol possesses both a ketone and a primary alcohol functional group, making it a valuable building block in organic synthesis. Its structure allows for a variety of chemical transformations, including oxidation, reduction, esterification, and cyclization. A significant application of γ-acetylpropanol lies in its role as a precursor to γ-valerolactone (GVL), a green solvent and platform chemical, and as an intermediate in the synthesis of pharmaceuticals like chloroquine.[2] The growing interest in renewable feedstocks has brought renewed attention to γ-acetylpropanol, as it can be synthesized from biomass-derived platform molecules such as levulinic acid and furfural.

Historical Perspective

The earliest documented synthesis of a derivative of γ-acetylpropanol dates back to the late 19th century. While the specific discovery of γ-acetylpropanol itself is not pinpointed to a single "eureka" moment, the foundational chemistry was laid by Lipp and Colman in 1899. Their work involved the reaction of sodium acetoacetic ester with ethylene dibromide, followed by hydrolysis to yield a related keto-alcohol. This foundational work demonstrated the feasibility of combining ketone and alcohol functionalities in a single molecule through classical organic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of γ-acetylpropanol is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of γ-Acetylpropanol

| Property | Value | Reference(s) |

| CAS Number | 1071-73-4 | [3][4] |

| Molecular Formula | C₅H₁₀O₂ | [3][4] |

| Molecular Weight | 102.13 g/mol | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 144-145 °C @ 100 mmHg | [3][4] |

| 209 °C @ 760 mmHg | [6] | |

| Density | 1.007 g/mL @ 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.437 | [3][4] |

| Flash Point | 93 °C (closed cup) | [4] |

| Solubility | Very soluble in water | [5] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of γ-acetylpropanol can be broadly categorized into methods starting from petrochemical feedstocks and those utilizing renewable biomass-derived molecules.

Synthesis from Petrochemical Sources

This classical approach builds upon the principles of carbanion chemistry. Ethyl acetoacetate is deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide. Subsequent hydrolysis and decarboxylation yield γ-acetylpropanol.

Reaction Pathway:

Figure 1: Synthesis of γ-acetylpropanol from ethyl acetoacetate and ethylene oxide.

Experimental Protocol:

-

Step 1: Ketal Protection of Ethyl Acetoacetate. To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethyl acetoacetate (0.2 mol, 25.5 mL), ethylene glycol (0.4 mol, 22.3 mL), p-toluenesulfonic acid (0.2 g), and toluene (100 mL).[7] Add boiling chips and reflux the mixture for 1 hour, collecting the water in the Dean-Stark trap.[7]

-

Step 2: Work-up and Purification of the Ketal. Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with cold 1 M sodium hydroxide solution (2 x 50 mL) and then with deionized water (2 x 50 mL).[7] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by simple distillation to obtain the ethyl acetoacetate ethylene ketal.[7]

-

Step 3: Reaction with Ethylene Oxide (Illustrative - requires specialized equipment). The protected ethyl acetoacetate is then reacted with ethylene oxide in the presence of a base. Note: This step involves a highly reactive and hazardous reagent and should only be performed by trained personnel in a suitable facility. According to a patented procedure, methyl acetoacetate and 1.05 equivalents of ethylene oxide are reacted with 1.0 equivalent of NaOH in methanol at 25 °C for 13 hours.[8]

-

Step 4: Hydrolysis and Decarboxylation. The resulting intermediate is then hydrolyzed with aqueous acid (e.g., dilute HCl) and heated to induce decarboxylation, yielding γ-acetylpropanol. The product is then purified by distillation under reduced pressure.

Synthesis from Renewable Biomass

Levulinic acid, a platform chemical derived from the acid-catalyzed degradation of C6 sugars, can be selectively hydrogenated to γ-acetylpropanol. This reaction is typically carried out using heterogeneous catalysts, often based on ruthenium or other noble metals. The key challenge is to control the hydrogenation to stop at the keto-alcohol stage without further reduction and cyclization to γ-valerolactone (GVL).

Reaction Pathway:

Figure 2: Hydrogenation of levulinic acid to γ-acetylpropanol and γ-valerolactone.

Experimental Protocol: Catalyst Preparation and Hydrogenation

-

Catalyst Preparation (Example: Ru/C): A supported ruthenium catalyst can be prepared by incipient wetness impregnation. For instance, a solution of RuCl₃ in 0.5 M HCl is added dropwise to activated carbon support.[9] The mixture is aged for 24 hours at room temperature, followed by drying at 120 °C for 2 hours.[9] The catalyst is then reduced in a hydrogen flow (e.g., 30 cm³/min) at 300-500 °C for 1 hour.[9]

-

Hydrogenation Reaction: In a high-pressure autoclave, combine levulinic acid, water (as solvent), and the prepared Ru/C catalyst.[10] Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 0.1-1 MPa).[11] Heat the reactor to the target temperature (e.g., 60-120 °C) with stirring.[11] The reaction time is a critical parameter to control the selectivity towards γ-acetylpropanol and is typically in the range of 4-24 hours.[11] After the reaction, cool the reactor, vent the pressure, and separate the catalyst by filtration. The aqueous solution containing γ-acetylpropanol can be further purified.

Furfural, derived from the pentosan fraction of lignocellulosic biomass, can be converted to γ-acetylpropanol through a multi-step process. This typically involves the hydrogenation of furfural to furfuryl alcohol or α-methylfuran (sylvane), followed by acid-catalyzed hydrolysis and rearrangement.

Reaction Pathway:

Figure 3: Synthesis of γ-acetylpropanol from furfural.

Experimental Protocol:

-

Step 1: Hydrogenation of Furfural to α-Methylfuran. This step can be carried out in the vapor or liquid phase using various catalysts. For example, a Ni-Fe bimetallic catalyst on silica has been shown to be effective.[2] The reaction is typically performed at elevated temperatures (e.g., 180 °C) and pressures.[12]

-

Step 2: Acid-Catalyzed Conversion to γ-Acetylpropanol. The resulting α-methylfuran is then subjected to acid-catalyzed hydrolysis. According to a patented method, a furan derivative (furfural or furfuryl alcohol) is reacted in a water solvent in the presence of a supported ruthenium-based catalyst and an acid catalyst.[11] The reaction is conducted in a high-pressure reactor at a temperature of 60-120 °C and a hydrogen pressure of 0.1-1 MPa for 4-24 hours.[11] The product mixture containing γ-acetylpropanol is then worked up and purified.

Quantitative Data Summary

The efficiency of the various synthetic routes to γ-acetylpropanol can be compared based on reported yields and reaction conditions. Table 2 provides a summary of quantitative data from the literature for different catalytic systems.

Table 2: Comparison of Synthetic Methods for γ-Acetylpropanol and its Precursors

| Starting Material | Catalyst | Temp (°C) | Pressure | Time (h) | Yield (%) | Product | Reference |

| Ethyl Acetoacetate & Ethylene Oxide | NaOH | 25 | - | 13 | 78 (based on consumed starting material) | α-Acetyl-γ-butyrolactone | [8] |

| Levulinic Acid | Ru₃/ZA | 120 | 3 MPa H₂ | 1 | >99 | γ-Valerolactone | [2] |

| Furfural | Zr-CMC | 90 | - | - | 91.5 | Furfuryl Alcohol | [13] |

| Furfural | Ru/NiFe₂O₄ | 180 | 2.1 MPa N₂ | - | 83 | α-Methylfuran | [12] |

| Furan Derivative | Ru-based + Acid | 60-120 | 0.1-1 MPa H₂ | 4-24 | - | 3-Acetylpropanol | [11] |

Note: Direct yield data for γ-acetylpropanol is often not explicitly stated, as the reaction is frequently carried through to γ-valerolactone. The conditions listed for the furan derivative represent a direct synthesis route.

Conclusion

The synthesis of γ-acetylpropanol has evolved significantly from its early roots in classical organic chemistry. Modern methods increasingly focus on sustainable routes from biomass, highlighting the compound's importance in the transition to a bio-based economy. The detailed methodologies and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile chemical intermediate. Further research into highly selective and efficient catalytic systems for the direct conversion of biomass-derived feedstocks to γ-acetylpropanol remains a key area of interest.

References

- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 5-Hydroxy-2-pentanone Mixture of monomer and dimer, 95 1071-73-4 [sigmaaldrich.com]

- 5. 5-Hydroxy-2-pentanone(1071-73-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 5-hydroxypentan-2-one, 1071-73-4 [thegoodscentscompany.com]

- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1911752A1 - Process for the preparation of butyrolactones - Google Patents [patents.google.com]

- 9. researchrepository.ul.ie [researchrepository.ul.ie]

- 10. research.rug.nl [research.rug.nl]

- 11. CN109400452B - Method for preparing 3-acetyl propanol and 1, 4-pentanediol by acid catalytic hydrogenation of furan derivative - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-Acetyl-1-propanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-propanol, also known as 5-hydroxy-2-pentanone, is a valuable bifunctional organic compound featuring both a ketone and a primary alcohol. This unique combination of functional groups makes it a highly versatile building block in organic synthesis, enabling the construction of a wide array of more complex molecules. Its applications span various industries, including pharmaceuticals, fragrances, and specialty chemicals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physicochemical Properties

A clear, colorless to pale yellow liquid, this compound possesses a distinct aroma.[1] It is miscible with water and common organic solvents like ethanol and ether, enhancing its utility in a variety of reaction conditions.[1]

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 144-145 °C (at 100 mmHg)[3] |

| Density | 1.007 g/mL at 25 °C[3] |

| Refractive Index | 1.4372[3] |

Applications in Organic Synthesis

The dual functionality of this compound allows for selective reactions at either the ketone or the alcohol group, or reactions involving both. This makes it a strategic starting material for the synthesis of heterocycles, substituted diols, and various intermediates for active pharmaceutical ingredients (APIs).

Synthesis of Heterocycles via Paal-Knorr Reaction

This compound can serve as a precursor to a 1,4-dicarbonyl compound, a key intermediate for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. The alcohol functionality can be oxidized to an aldehyde, generating the necessary dicarbonyl structure.

Experimental Protocol: Synthesis of 2-Methyl-5-(2-hydroxyethyl)furan

Objective: To synthesize a substituted furan from this compound.

Reaction Scheme:

-

Oxidation of the primary alcohol to an aldehyde.

-

Acid-catalyzed intramolecular cyclization.

Materials:

-

This compound (5.11 g, 50 mmol)

-

Pyridinium chlorochromate (PCC) (12.9 g, 60 mmol)

-

Dichloromethane (DCM), anhydrous (200 mL)

-

Silica gel

-

p-Toluenesulfonic acid (p-TsOH) (0.48 g, 2.5 mmol)

-

Toluene (100 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Oxidation

-

To a stirred suspension of PCC in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-oxo-2-pentanal.

Step 2: Cyclization

-

Dissolve the crude 5-oxo-2-pentanal in toluene.

-

Add a catalytic amount of p-TsOH.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired furan derivative.

Quantitative Data (Representative):

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 5-Oxo-2-pentanal | This compound | PCC, DCM | 85 | >90 (crude) |

| 2 | 2-Methyl-5-(2-hydroxyethyl)furan | 5-Oxo-2-pentanal | p-TsOH, Toluene | 75 | >98 |

Logical Workflow for Paal-Knorr Synthesis

References

3-Acetyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-propanol, also known as 5-hydroxy-2-pentanone, is a bifunctional organic compound featuring both a ketone and a primary alcohol. This unique structural arrangement makes it a valuable and versatile precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo selective reactions at either the carbonyl or hydroxyl group allows for the construction of complex molecular architectures essential for biological activity. These notes provide detailed applications and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, with a primary focus on the antimalarial drug Chloroquine.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 1071-73-4 |

| Appearance | Clear colorless liquid |

| Boiling Point | 144-145 °C at 100 mmHg |

| Density | 1.007 g/mL at 25 °C |

| Refractive Index | n20/D 1.437 |

Application in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of several important active pharmaceutical ingredients (APIs).

Chloroquine Synthesis

Chloroquine, a widely used antimalarial agent, is a primary example of a pharmaceutical derived from this compound. The synthesis involves the preparation of a key side-chain, 1-diethylamino-4-aminopentane (also known as novaldiamine), for which this compound is a precursor. The overall synthetic strategy involves the conversion of this compound to an aminated intermediate, followed by condensation with 4,7-dichloroquinoline.

Caption: Synthetic workflow for Chloroquine from this compound.

Protocol 1: Synthesis of 5-(Diethylamino)-2-pentanone from this compound

This protocol describes the reductive amination of this compound with diethylamine to yield the key intermediate 5-(diethylamino)-2-pentanone.

Materials:

-

This compound

-

Diethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

-

Add diethylamine (1.5-2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

-

Slowly add the reducing agent slurry to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(diethylamino)-2-pentanone.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Chloroquine

This protocol outlines the condensation of 5-(diethylamino)-2-pentanone with 4,7-dichloroquinoline after its conversion to 1-diethylamino-4-aminopentane.

Note: This protocol starts from the product of Protocol 1 after its subsequent reductive amination with ammonia to form 1-diethylamino-4-aminopentane.

Materials:

-

1-Diethylamino-4-aminopentane

-

4,7-Dichloroquinoline

-

Phenol (as solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4,7-dichloroquinoline in phenol.

-

Add a stoichiometric amount of 1-diethylamino-4-aminopentane to the solution.

-

Heat the reaction mixture to 120-140 °C with stirring.

-

Maintain the temperature and continue stirring for several hours. Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent like ethyl acetate.

-

Wash the organic solution with an aqueous base (e.g., 1 M NaOH) to remove the phenol.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Chloroquine.

-

The crude product can be purified by recrystallization or column chromatography. For pharmaceutical use, it is often converted to its phosphate salt.[1]

The following table summarizes typical yields for the key steps in Chloroquine synthesis.

| Reaction Step | Starting Materials | Product | Typical Yield | Reference |

| Condensation | 4,7-Dichloroquinoline, 1-Diethylamino-4-aminopentane | Chloroquine | 90.72% | [1] |

| Purification | Crude Chloroquine | Purified Chloroquine | 82.30% - 86.40% | [1] |

| Salt Formation | Chloroquine | Chloroquine Phosphate | 80.32% | [1] |

Vitamin B1 (Thiamine) Synthesis

This compound, or its chlorinated derivative γ-chloro-γ-acetyl propanol, is also utilized as an intermediate in the synthesis of Vitamin B1 (Thiamine).[2][3] The synthesis involves the condensation of this intermediate with a pyrimidine moiety. The patent literature describes a process where γ-chloro-γ-acetyl propanol is reacted with a thiamine precursor in the presence of carbon disulfide and a base.[2][3]

Mechanism of Action of Chloroquine

Chloroquine's primary antimalarial activity stems from its ability to interfere with the detoxification of heme in the malaria parasite Plasmodium falciparum.

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Inside the acidic food vacuole of the parasite, hemoglobin from the host's red blood cells is digested, releasing large quantities of toxic free heme.[4] The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystal called hemozoin, a process catalyzed by a heme polymerase enzyme.[4] Chloroquine accumulates in the acidic food vacuole and is thought to inhibit this polymerization process.[4][5] It is believed that chloroquine forms a complex with heme, and this complex may cap the growing hemozoin crystal, preventing further polymerization.[6] The resulting buildup of toxic free heme leads to membrane damage and parasite death.[4]

Conclusion

This compound is a valuable and economically important precursor for the synthesis of pharmaceuticals, most notably the antimalarial drug Chloroquine. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. Further research into novel applications of this compound and its derivatives holds the potential for the development of new and improved therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104140420A - Synthesis process of thiothiamine - Google Patents [patents.google.com]

- 3. CN101948465A - Method for preparing vitamin B1 intermediate - Google Patents [patents.google.com]

- 4. Mechanisms of drug action and resistance [www2.tulane.edu]

- 5. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of 5-hydroxy-2-pentanone in fragrance formulation

Disclaimer: The following information is for research and informational purposes only. Based on available data, 5-hydroxy-2-pentanone is not recommended for use in fragrance formulations.[1]

Introduction

5-Hydroxy-2-pentanone, also known as 3-acetyl-1-propanol, is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group.[2][3] Its chemical structure allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.[2] Primarily, it serves as a substrate for alcohol dehydrogenase and is a key intermediate in the synthesis of pharmaceutical compounds such as Didesethyl Chloroquine, a metabolite of Chloroquine.[4] While its dual functionality might suggest potential for creating novel fragrance materials, it is important to note that it is not currently used in the fragrance industry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-hydroxy-2-pentanone is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [3][5] |

| Molecular Weight | 102.13 g/mol | [3][5] |

| CAS Number | 1071-73-4 | [1][5] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 144-145 °C at 100 mmHg | [5][6] |

| Density | 1.007 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.437 | [6] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [6] |

| SMILES | CC(=O)CCCO | [5][6] |

| InChI Key | JSHPTIGHEWEXRW-UHFFFAOYSA-N | [5][6] |

Olfactory Profile

There is no available data describing the olfactory properties of 5-hydroxy-2-pentanone. It is listed as a substance not used for fragrance applications.[1] For context, other ketones are widely used in perfumery. For instance, raspberry ketone (4-(p-hydroxyphenyl)-2-butanone) possesses a characteristic berry and fruity odor and is used to impart fruity undertones in floral fragrances like jasmine and gardenia.[7] 2-Pentanone is described as having a fruity, banana-like character.[8] The olfactory properties of ketones are highly dependent on their molecular structure.

Application in Fragrance Formulation (Not Recommended)

As previously stated, 5-hydroxy-2-pentanone is not recommended for use in fragrance formulations.[1] There are no established protocols or examples of its use in fragrance accords or compositions.

Synthesis Protocol

5-Hydroxy-2-pentanone can be synthesized via various organic chemistry routes. A general synthesis workflow is outlined below.

A specific synthesis method is described in the Journal of the American Chemical Society, 75, p. 4456, 1953.[5] Researchers should refer to this publication for a detailed experimental protocol.

Safety Information

The available safety data for 5-hydroxy-2-pentanone is summarized below. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

| Hazard Type | Information | Reference |

| GHS Classification | Does not meet GHS hazard criteria for 97.3% of reports. | [3] |

| Toxicity | May cause irritation. In animal studies, oral lethal doses caused diffuse hepatitis and somnolence in mice. Repeated-dose inhalation in rats resulted in abnormal liver function tests and neurotoxic effects. | [3] |

| Flammability | Combustible liquid. Vapors may form explosive mixtures with air. | [6][9] |

| Handling | Keep away from heat, sparks, and open flames. Avoid breathing vapors. Use in a well-ventilated area. Wear protective gloves, eye protection, and a suitable respirator. | [9][10] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [9] |

General Olfactory Signaling Pathway

While the specific interaction of 5-hydroxy-2-pentanone with olfactory receptors is not known, the general mechanism of olfaction involves the binding of odorant molecules to G-protein coupled receptors in the olfactory epithelium. This initiates a signaling cascade that leads to the perception of smell.

Conclusion

5-Hydroxy-2-pentanone is a valuable chemical intermediate, particularly in the pharmaceutical industry. However, based on current information, it is not utilized or recommended for fragrance applications. Researchers interested in developing new fragrance ingredients may draw inspiration from its bifunctional structure, but a thorough toxicological and olfactory evaluation would be required for any novel derivative before it could be considered for use in consumer products.

References

- 1. 5-hydroxypentan-2-one, 1071-73-4 [thegoodscentscompany.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Hydroxy-2-pentanone | C5H10O2 | CID 14066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 5-羟基-2-戊酮 Mixture of monomer and dimer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. raspberry ketone, 5471-51-2 [thegoodscentscompany.com]

- 8. 2-pentanone, 107-87-9 [thegoodscentscompany.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Application Notes and Protocols: γ-Acetylpropanol as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals